molecular formula C6H7FN2 B15305187 3-Fluoro-N-methylpyridin-4-amine

3-Fluoro-N-methylpyridin-4-amine

Cat. No.: B15305187
M. Wt: 126.13 g/mol
InChI Key: KBWHPQBFBDEIEN-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique chemical properties, which include increased stability and reactivity. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methylpyridin-4-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. Another method is the Umemoto reaction, which uses fluorinating agents to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

3-Fluoro-N-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve impulse conduction. This mechanism is particularly useful in treating conditions like multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methylpyridin-4-amine is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

3-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H7FN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9)

InChI Key

KBWHPQBFBDEIEN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)F

Origin of Product

United States

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